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Introduction
Titanium disilicide (TiSi₂) is a refractory metal silicide that has garnered significant attention

within the microelectronics industry. Its application as a contact and interconnect material in

ultra-large-scale integration (ULSI) circuits is driven by its low electrical resistivity, high thermal

stability, and excellent compatibility with silicon-based device fabrication processes.[1][2] TiSi₂

is polymorphic, existing primarily in two crystalline forms: the metastable, high-resistivity C49

phase and the thermodynamically stable, low-resistivity C54 phase.[2][3]

The transformation from the C49 to the C54 phase is a critical step in the self-aligned silicide

(salicide) process, as achieving the low-resistivity C54 phase is essential for optimal device

performance.[2] Consequently, a thorough understanding and precise characterization of the

crystal structures and the transformation kinetics of these phases are paramount for process

control and device reliability. This guide provides a detailed technical overview of the

crystallographic properties of TiSi₂ phases and the experimental protocols used for their

analysis.

Crystallographic Structures of Titanium Disilicide
Phases
The two principal polymorphs of titanium disilicide, C49 and C54, both possess orthorhombic

crystal structures but differ significantly in their atomic arrangement, unit cell dimensions, and

physical properties.
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The Metastable C49-TiSi₂ Phase
The C49 phase is the first crystalline structure to form during the solid-state reaction of titanium

with silicon, typically in the temperature range of 450°C to 650°C.[1][4] It has a base-centered

orthorhombic structure characterized by a high density of stacking faults, which is believed to

contribute to its higher electrical resistivity.[1][5]

The Stable C54-TiSi₂ Phase
Upon further annealing at temperatures generally above 650°C, the metastable C49 phase

transforms into the stable C54 phase.[1][4] This phase has a face-centered orthorhombic

structure and is the desired polymorph for microelectronic applications due to its significantly

lower resistivity.[2][6] The C54 structure is based on close-packed layers with a four-layer

repeat sequence (ABCD). In this structure, each titanium atom is coordinated with ten silicon

atoms, while each silicon atom is bonded to five titanium and five other silicon atoms.[7]

Summary of Crystallographic Data
The key crystallographic and physical properties of the C49 and C54 phases are summarized

for direct comparison in the table below.

Property C49-TiSi₂ C54-TiSi₂

Strukturbericht Designation C49 C54[8]

Pearson Symbol oC12[9] oF24[6][8]

Crystal System Orthorhombic[1] Orthorhombic[6][7]

Space Group Cmcm Fddd (No. 70)[7][8]

Lattice Parameters (nm)
a = 0.3552, b = 1.3759, c =

0.3506[1]

a = 0.8267, b = 0.4800, c =

0.8550[1]

Atoms per Unit Cell 12[3] 24[1][6]

Formation Temperature 450°C - 650°C[1][4] > 650°C[1][4]

Thermal Stability Metastable[1][4] Stable[1][4]

Thin Film Resistivity (µΩ·cm) 60 - 70[1][2] 12 - 24[1][2]
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The C49 to C54 Phase Transformation
The polymorphic transformation from C49-TiSi₂ to C54-TiSi₂ is a nucleation- and growth-driven

process.[10][11] The C54 phase typically nucleates at the grain boundaries or triple junctions of

the existing C49 grains.[12] This transformation is critical for achieving low sheet resistance in

integrated circuits. The process is thermally activated, with reported activation energies ranging

from approximately 3.8 eV to 5.7 eV, depending on the specific processing conditions and

substrate.[9][11][13] The significant difference in electrical resistivity serves as a primary

indicator for monitoring the completion of this transformation.[2]

Ti + Si Reaction

Amorphous Ti-Si Intermixed Layer

< 400°C

Metastable C49-TiSi₂
(High Resistivity)

~450-650°C
(Nucleation & Growth)

Stable C54-TiSi₂
(Low Resistivity)

> 650°C
(Polymorphic Transformation)

Click to download full resolution via product page

Fig. 1: TiSi₂ phase formation and transformation pathway.
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Experimental Protocols for Analysis
A multi-technique approach is typically employed to fully characterize the crystal structure,

phase composition, and morphology of titanium disilicide thin films.

X-Ray Diffraction (XRD)
XRD is the most common and definitive technique for phase identification in polycrystalline thin

films. The distinct crystal structures of C49 and C54-TiSi₂ give rise to unique sets of diffraction

peaks, allowing for unambiguous identification and quantification of the phase composition.

Sample Preparation: Thin films of TiSi₂ are typically formed by depositing a thin layer of

titanium onto a single-crystal silicon wafer, followed by thermal annealing in a controlled

atmosphere (e.g., high vacuum or purified N₂/He) to induce the solid-state reaction.[2]

Instrumentation: A powder diffractometer operating in Bragg-Brentano geometry is commonly

used. Copper Kα radiation (λ ≈ 1.54 Å) is a standard X-ray source.

Data Collection: Diffraction patterns are typically collected over a 2θ range of 20° to 60°,

which covers the most intense diffraction peaks for both C49 and C54 phases.[2]

Analysis: The resulting diffractogram is compared against standard diffraction patterns from

databases (e.g., ICDD) to identify the phases present. The presence of peaks corresponding

to the C49 phase (e.g., the (131) reflection) and the C54 phase (e.g., the (311) and (004)

reflections) confirms their formation.

Four-Point Probe Sheet Resistance Measurement
This electrical measurement technique is a rapid and highly sensitive method for monitoring the

C49-to-C54 phase transformation in situ or ex situ. The significant drop in resistivity is a direct

hallmark of the formation of the C54 phase.[2][14]

Sample Preparation: Samples are prepared as described for XRD. For in situ

measurements, the four-point probe setup is integrated into the annealing chamber.

Instrumentation: A standard four-point probe head connected to a precision current source

and voltmeter is used.
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Methodology: A known DC current is passed through the two outer probes, and the voltage is

measured across the two inner probes. The sheet resistance (Rs) is calculated from the

measured voltage and current, with a geometric correction factor. Measurements are taken

after annealing at progressively higher temperatures.

Analysis: A plot of sheet resistance versus annealing temperature will show a characteristic

curve: an initial increase as Ti and Si intermix, a plateau or slight drop upon formation of the

high-resistivity C49 phase, and a sharp, significant drop as the C49 phase transforms into

the low-resistivity C54 phase.[2]

Transmission Electron Microscopy (TEM)
TEM provides direct, real-space imaging of the film's microstructure, including grain size,

morphology, and crystalline defects, at high resolution. It is particularly useful for studying

nucleation phenomena.

Sample Preparation: This is a destructive technique requiring the preparation of electron-

transparent cross-sectional or plan-view samples. This is typically achieved using focused

ion beam (FIB) milling or traditional mechanical polishing followed by ion milling.

Instrumentation: A transmission electron microscope operating at an accelerating voltage of

100-300 kV is used.

Methodology:

Bright-Field/Dark-Field Imaging: Used to visualize the grain structure of the C49 and C54

phases. C54 grains can be seen growing at the expense of smaller C49 grains.[12]

High-Resolution TEM (HRTEM): Allows for the direct visualization of atomic columns and

the identification of crystal defects, such as the characteristic stacking faults in the C49

structure.[12]

Selected Area Electron Diffraction (SAED): Provides crystallographic information from

specific regions of the sample, confirming the identity of individual grains as either C49 or

C54.

Raman Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubs.aip.org/aip/acp/article-pdf/1202/1/84/12178037/84_1_online.pdf
https://www.globalsino.com/EM/page994.html
https://www.globalsino.com/EM/page994.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Raman spectroscopy is a non-destructive optical technique that probes the vibrational modes

of a material. Since the C49 and C54 phases have different crystal symmetries and atomic

arrangements, they exhibit distinct Raman spectra.

Sample Preparation: No special preparation is needed; the technique can be performed on

the as-annealed wafers.

Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g.,

Ar⁺ ion laser at 514.5 nm), a high-resolution spectrometer, and a sensitive detector (e.g.,

CCD).

Methodology: The laser is focused onto the sample surface, and the inelastically scattered

light is collected and analyzed. The frequency shift of the scattered light corresponds to the

vibrational modes of the material.

Analysis: The stable C54-TiSi₂ phase is characterized by distinct Raman peaks at

approximately 187, 206, and 242 cm⁻¹.[15] The appearance and growth of these peaks with

increasing annealing temperature can be used to track the phase transformation.[16][17]
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Fig. 2: General experimental workflow for TiSi₂ analysis.

Conclusion
The analysis of titanium disilicide's crystal structure is fundamental to its successful

implementation in advanced semiconductor devices. The transition from the metastable, high-

resistivity C49 phase to the stable, low-resistivity C54 phase is a critical process step that

dictates the final electrical performance of contacts and interconnects. A comprehensive

characterization approach, leveraging the complementary strengths of X-ray diffraction, four-
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point probe measurements, transmission electron microscopy, and Raman spectroscopy, is

essential. These techniques provide the necessary information on phase identity,

transformation kinetics, microstructure, and electrical properties, enabling precise process

control and the development of reliable, high-performance integrated circuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. C49-C54 Titanium Disilicide (TiSi2) [globalsino.com]

2. pubs.aip.org [pubs.aip.org]

3. qed2.com [qed2.com]

4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

5. researchgate.net [researchgate.net]

6. Crystal Structure of Titanium Silicide_Chemicalbook [chemicalbook.com]

7. next-gen.materialsproject.org [next-gen.materialsproject.org]

8. The Ti Si_2 (C54) Structure [atomic-scale-physics.de]

9. pubs.aip.org [pubs.aip.org]

10. [PDF] The C49 to C54 Phase Transformation in TiSi2 Thin Films | Semantic Scholar
[semanticscholar.org]

11. Phase Transformation Kinetics of TiSi 2 | Semantic Scholar [semanticscholar.org]

12. Titanium Silicide TEM [globalsino.com]

13. pubs.aip.org [pubs.aip.org]

14. pubs.aip.org [pubs.aip.org]

15. Silicides and Nitrides Formation in Ti Films Coated on Si and Exposed to (Ar-N2-H2)
Expanding Plasma [mdpi.com]

16. pubs.aip.org [pubs.aip.org]

17. pubs.aip.org [pubs.aip.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b078298?utm_src=pdf-custom-synthesis
https://www.globalsino.com/EM/page150.html
https://pubs.aip.org/aip/acp/article-pdf/1202/1/84/12178037/84_1_online.pdf
http://www.qed2.com/uploads/3/5/3/7/3537200/c49_c54_jecs.pdf
https://nemanich.physics.asu.edu/sites/g/files/litvpz2116/files/2022-01/Phase-transition-and-formation-of-TiSisub2sub-codeposited-on-atomically-clean-Si111Materials-Research-Society-Symposium-Proceedings.pdf
https://www.researchgate.net/publication/224551932_The_C49_to_C54-TiSi2_transformation_in_self-aligned_silicide_applications
https://www.chemicalbook.com/article/crystal-structure-of-titanium-silicide.htm
https://next-gen.materialsproject.org/materials/mp-2582/
https://www.atomic-scale-physics.de/lattice/struk/c54.html
https://pubs.aip.org/aip/jap/article/73/7/3566/391616/The-C49-to-C54-TiSi2-transformation-in-self
https://www.semanticscholar.org/paper/The-C49-to-C54-Phase-Transformation-in-TiSi2-Thin-Mann-Clevenger/0e5408ab095f41395166d2b9a94fe033c34cf535
https://www.semanticscholar.org/paper/The-C49-to-C54-Phase-Transformation-in-TiSi2-Thin-Mann-Clevenger/0e5408ab095f41395166d2b9a94fe033c34cf535
https://www.semanticscholar.org/paper/Phase-Transformation-Kinetics-of-TiSi-2-Mann-Clevenger/ab5e3e413d0f602c90a11a09ce5822ab45f0564a
https://www.globalsino.com/EM/page994.html
https://pubs.aip.org/aip/jap/article-pdf/72/10/4978/18653297/4978_1_online.pdf
https://pubs.aip.org/aip/jap/article-pdf/77/10/5156/18675683/5156_1_online.pdf
https://www.mdpi.com/2079-6412/7/2/23
https://www.mdpi.com/2079-6412/7/2/23
https://pubs.aip.org/avs/jva/article-pdf/3/3/938/11558379/938_1_online.pdf
https://pubs.aip.org/avs/jva/article/3/3/938/246033/Initial-reactions-and-silicide-formation-of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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